1-Bromo-4,5-difluoro-2-nitrobenzene
Overview
Description
The compound 1-Bromo-4,5-difluoro-2-nitrobenzene is a halogenated nitroaromatic compound, which is a class of compounds that have found applications in various fields such as medicinal chemistry, organic dyes, and organic electroluminescent materials. The presence of bromo, fluoro, and nitro substituents on the benzene ring can significantly alter the chemical and physical properties of the compound, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of halogenated nitrobenzene derivatives typically involves the nitration of halogenated benzenes. For instance, 1-Bromo-2,4-dinitrobenzene, a related compound, was synthesized from bromobenzene by nitration in water, achieving a high yield of 94.8% and a product purity greater than 99.0% . This suggests that a similar approach could be employed for the synthesis of 1-Bromo-4,5-difluoro-2-nitrobenzene, with the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro and halogen groups. These effects can influence the reactivity of the compound and its interaction with other chemical species. For example, the steric hindrance and electronic properties of a tetrafluorobenzene derivative were investigated, revealing unusually large bond angles around the phosphorus atoms and reflecting the crowded structure of the molecule . This information can be extrapolated to understand the structural aspects of 1-Bromo-4,5-difluoro-2-nitrobenzene, which may also exhibit unique structural characteristics due to its substituents.
Chemical Reactions Analysis
The chemical reactivity of halogenated nitrobenzenes is significantly influenced by their substituents. The electrochemical reduction of 1-bromo-4-nitrobenzene, a compound similar to the one of interest, was studied and found to proceed via an EC type mechanism, leading to the formation of arylzinc products . Additionally, the radical anions of 1-bromo-4-nitrobenzene were shown to be reactive in an ionic liquid, undergoing a DISP type mechanism, which contrasts with their behavior in conventional solvents . These studies highlight the potential for diverse reactivity patterns for 1-Bromo-4,5-difluoro-2-nitrobenzene under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4,5-difluoro-2-nitrobenzene can be inferred from studies on related compounds. The presence of fluorine atoms is known to increase the stability of the aromatic ring towards electrophilic substitution reactions due to the strong electron-withdrawing effect. Nitration reactions of polyfluoro-benzenes have been successfully carried out, indicating that the introduction of a nitro group in such compounds is feasible and can be achieved in high yields . The electrochemical properties of halogenated nitrobenzenes are also of interest, as they can exhibit amphoteric redox behavior, which could be relevant for the development of organic electronic materials .
Scientific Research Applications
1-Bromo-4,5-difluoro-2-nitrobenzene is a chemical compound with the molecular formula C6H2BrF2NO2 . It is used as a reagent in the synthesis of various other chemical compounds . The specific applications of this compound can depend on the field of research and the particular synthesis pathways being investigated.
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Pesticide Synthesis : This compound can be used as a raw material in the synthesis of certain pesticides . The specific type of pesticide and its mode of action would depend on the other compounds used in the synthesis and the reaction conditions.
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Dye Synthesis : It can also be used in the production of certain dyes . The color and properties of the dye would depend on the specific synthesis pathway and the other compounds used.
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Pharmaceutical Synthesis : This compound can serve as a starting material in the synthesis of certain pharmaceuticals . The specific drug and its therapeutic effects would depend on the other compounds used in the synthesis and the reaction conditions.
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Reagent and Catalyst : In addition to its use as a raw material in synthesis reactions, 1-Bromo-4,5-difluoro-2-nitrobenzene can also be used as a reagent or catalyst in certain chemical reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4,5-difluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPUJVOSEQMMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598222 | |
Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,5-difluoro-2-nitrobenzene | |
CAS RN |
321-17-5 | |
Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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